molecular formula C6H2ClF3N4 B2682304 7-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 1784550-62-4

7-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2682304
CAS No.: 1784550-62-4
M. Wt: 222.56
InChI Key: QJVIQKVYHBUSRG-UHFFFAOYSA-N
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Description

7-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in various fields of scientific research This compound is characterized by the presence of a chloro group at the 7-position and a trifluoromethyl group at the 2-position on the triazolo[1,5-a]pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1H-1,2,4-triazole with 2,2,2-trifluoroacetyl chloride in the presence of a base such as triethylamine. This intermediate is then subjected to cyclization with 2,4-dichloropyrimidine under reflux conditions to yield the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group at the 7-position can be substituted with different nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Cyclization Reactions: It can also undergo cyclization reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 7-amino-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine, while reaction with a thiol can produce 7-thio-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine .

Scientific Research Applications

Chemistry

In chemistry, 7-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it a valuable intermediate in the development of new synthetic methodologies .

Biology and Medicine

This compound has shown potential in medicinal chemistry, particularly as an anti-cancer and anti-malarial agent. Studies have demonstrated its ability to inhibit specific enzymes and pathways involved in the proliferation of cancer cells and the survival of malaria parasites .

Industry

In the industrial sector, this compound is used in the development of agrochemicals and materials with unique properties. Its stability and reactivity make it suitable for various applications, including the formulation of pesticides and the synthesis of advanced materials .

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
  • 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine derivatives

Uniqueness

Compared to similar compounds, 7-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of both the chloro and trifluoromethyl groups enhances its stability and ability to interact with biological targets, making it a versatile compound in various research and industrial applications .

Properties

IUPAC Name

7-chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF3N4/c7-3-1-2-11-5-12-4(6(8,9)10)13-14(3)5/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVIQKVYHBUSRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=NC(=N2)C(F)(F)F)N=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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